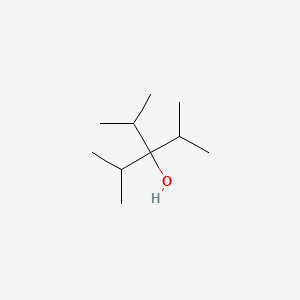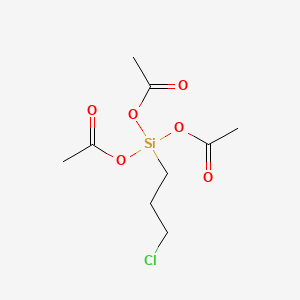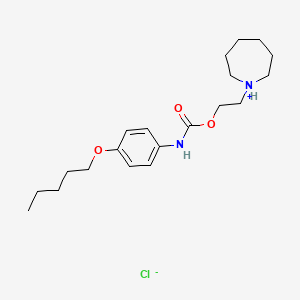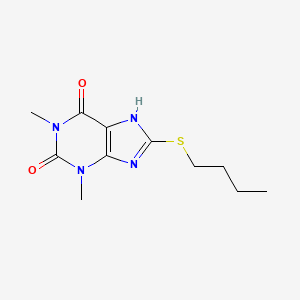![molecular formula C15H12N6O3 B13754536 alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide CAS No. 2328-07-6](/img/structure/B13754536.png)
alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole core linked to an acetamide group, with an azo linkage to a nitrophenyl group. This structure imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Azo Group: The azo linkage is introduced by diazotization of an aromatic amine (such as 2-nitroaniline) followed by coupling with the benzimidazole derivative.
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency, yield, and safety. The use of automated reactors and stringent quality control measures would be essential to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The benzimidazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aromatic amines.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of azo compounds and their reactivity.
Biology:
- Investigated for its potential antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme interactions.
Medicine:
- Explored as a potential therapeutic agent due to its biological activity.
- Studied for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the production of dyes and pigments due to its azo linkage.
- Applied in the development of materials with specific optical properties.
作用机制
The mechanism of action of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The azo linkage and nitrophenyl group contribute to its reactivity and ability to form stable complexes with proteins and other biomolecules.
相似化合物的比较
Benzimidazole: The parent compound with a simpler structure.
2-Nitrobenzimidazole: A derivative with a nitro group directly attached to the benzimidazole ring.
Azo Compounds: Other compounds with azo linkages, such as azobenzene.
Uniqueness:
- The combination of the benzimidazole core, azo linkage, and acetamide group makes alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide unique.
- Its specific structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
2328-07-6 |
|---|---|
分子式 |
C15H12N6O3 |
分子量 |
324.29 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-yl)-2-[(2-nitrophenyl)diazenyl]acetamide |
InChI |
InChI=1S/C15H12N6O3/c16-14(22)13(15-17-9-5-1-2-6-10(9)18-15)20-19-11-7-3-4-8-12(11)21(23)24/h1-8,13H,(H2,16,22)(H,17,18) |
InChI 键 |
UJLHDEXRNCZGJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(=O)N)N=NC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)
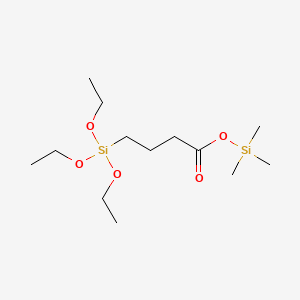

![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)

![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)
